(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
The compound is a derivative of bicyclic octane structure with carboxylic acid functional group . The presence of the carboxylic acid group suggests that it may exhibit acidic properties. The bicyclic structure could potentially make the compound rigid and could influence its reactivity .
Physical and Chemical Properties Analysis
Based on the structure, the compound is likely to be solid at room temperature . The presence of the carboxylic acid group suggests it should be soluble in polar solvents .Scientific Research Applications
Synthesis of Complex Molecules
Chiral Building Blocks : The compound has been utilized as a chiral building block for the preparation of complex molecules, such as new δ-sugar amino acids, showcasing its potential in the synthesis of peptidomimetics with conformationally restricted structures. This approach could lead to the development of new drugs with improved specificity and efficacy (Defant et al., 2011).
Heterocycles Synthesis : Research has demonstrated the compound's role in the preparation of heterocyclic compounds, serving as a precursor or intermediate in complex synthetic pathways. These heterocycles are critical in the development of pharmaceuticals and agrochemicals (Rose et al., 2003).
Material Science
Supramolecular Chemistry : The molecule has contributed to the understanding of molecular conformation in supramolecular structures. Its ability to form stable, hydrogen-bonded networks is crucial for designing new materials with specific physical and chemical properties (Foces-Foces et al., 2007).
Molecular Tiling : In the realm of crystal engineering, the compound has been used to study molecular tiling patterns within crystalline structures. This research is pivotal for the development of novel crystalline materials with potential applications in catalysis, drug delivery, and nanotechnology (Meehan et al., 1997).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S,5R)-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c9-8(10)5-3-6-1-2-7(4-5)13(6,11)12/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQDPFJBVRHRES-DGUCWDHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1S2(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089246-26-2 |
Source
|
Record name | rac-(1R,3R,5S)-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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